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Abstract
Substance P (SP), a member of the tachykinin peptide family, is a well-established

neurotransmitter and neuromodulator involved in a myriad of physiological processes, including

pain transmission, inflammation, and smooth muscle contraction. Its biological effects are

primarily mediated through the neurokinin-1 receptor (NK1R). However, SP is rapidly

metabolized in vivo, leading to the formation of various fragments. Among these, Substance P
(1-9) [SP(1-9)] has emerged as a significant metabolite with a distinct pharmacological profile.

This technical guide provides a comprehensive overview of SP(1-9) as a major metabolite of

Substance P, focusing on its formation, biological activity, and the signaling pathways it

modulates. We present quantitative data on its receptor affinity and functional activity, detail the

experimental protocols for its study, and provide visual representations of the relevant signaling

cascades and experimental workflows.

Introduction
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-

Phe-Gly-Leu-Met-NH2.[1] Its degradation is a critical step in the regulation of its physiological

effects. Various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting

enzyme (ACE), cleave SP at different sites, generating a range of N-terminal and C-terminal

fragments.[2] SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major

metabolite resulting from the cleavage of the Gly9-Leu10 bond.[1][3] While the C-terminal
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fragment of SP is crucial for high-affinity binding to the NK1R, N-terminal fragments like SP(1-

9) exhibit markedly reduced or no activity at this receptor.[4] However, recent evidence has

unveiled a novel target for SP(1-9), the Mas-related G protein-coupled receptor X2

(MRGPRX2), which is predominantly expressed on mast cells. This discovery has opened new

avenues for understanding the differential roles of SP and its metabolites in neurogenic

inflammation and immune modulation.

Quantitative Data
The following tables summarize the key quantitative data comparing the biological activity of

Substance P and its metabolite, SP(1-9).

Table 1: Receptor Binding and Functional Activity (EC50 Values)

Ligand Receptor Assay Cell Type EC50 Reference

Substance P NK1R
Calcium

Mobilization

HEK293-

NK1R
0.4 nM

Substance P

(1-9)
NK1R

Calcium

Mobilization

HEK293-

NK1R

No significant

activity

Substance P MRGPRX2
Calcium

Mobilization

HEK293-

MRGPRX2
100 nM

Substance P

(1-9)
MRGPRX2

Calcium

Mobilization

HEK293-

MRGPRX2
1.8 µM

Substance P MRGPRX2

Mast Cell

Degranulatio

n

LAD2 5.9 µM

Substance P

(1-9)
MRGPRX2

Mast Cell

Degranulatio

n

LAD2 12 µM

Substance P MRGPRX2
CCL2

Release
LAD2 1.8 µM

Substance P

(1-9)
MRGPRX2

CCL2

Release
LAD2 12 µM
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Table 2: In Vitro Metabolism of Substance P

Cell Type Incubation Time
Major Metabolites
Detected

Reference

Bovine Brain

Microvessel

Endothelial Cells

(BBMECs)

5 hours
SP(3-11), SP(5-11),

SP(1-7), SP(1-9)

3T3 Fibroblasts,

Cardiac Aortic

Endothelial Cells

(CAECs), Peritoneal

Macrophages (PMs)

1 hour

SP(5-11), SP(1-4),

SP(7-11), SP(1-7),

SP(6-11), SP(8-11),

SP(3-11), SP(2-11),

SP(1-9)

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Substance P Metabolism by LC-MS/MS
This protocol is adapted from the methodology used to study SP metabolism in bovine brain

microvessel endothelial cells.

Cell Culture: Bovine brain microvessel endothelial cells (BBMECs) are cultured to confluence

in 12-well plates.

Incubation: The cell medium is replaced with a buffer solution (e.g., 10 mM HEPES in 50%

MEM and 50% Ham's F-12) containing a known concentration of Substance P (e.g., 10 µM).

Plates are incubated at 37°C in a heated water bath for a specified time course (e.g., 0 to 5

hours).

Sample Collection: At each time point, a 60 µL aliquot is collected from the wells and mixed

with 48 µL of 0.1% formic acid (FA) and 12 µL of a 10 µM internal standard (IS) solution in

0.1% FA. Samples are stored at -20°C until analysis.

LC-MS/MS Analysis:
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Chromatography: Samples are injected onto a C18 analytical column (e.g., 1.0 × 50 mm, 5

µm particles). Separation is achieved using a gradient elution with a flow rate of 0.2

mL/min. Mobile phase A consists of 0.1% FA in water, and mobile phase B is 0.1% FA in

acetonitrile.

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with

electrospray ionization in the positive mode (ESI+). Multiple reaction monitoring (MRM) is

used to quantify SP and its metabolites based on their specific precursor and product ion

transitions.

Calcium Mobilization Assay
This protocol is based on fluorimetric measurement of intracellular calcium ([Ca2+]i)

mobilization in HEK293 cells expressing the target receptor.

Cell Culture and Dye Loading: HEK293 cells stably expressing either NK1R or MRGPRX2

are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent

dye, such as Fura-2 AM, by incubating them in a buffer (e.g., Krebs buffer) containing the

dye.

Compound Addition: The plate is placed in a scanning fluorometer with integrated fluidics

(e.g., FlexStation). After establishing a baseline fluorescence reading, various concentrations

of Substance P or SP(1-9) are added to the wells.

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring

the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and

380 nm for Fura-2).

Data Analysis: The peak fluorescence ratio following agonist addition is used to determine

the concentration-response curve and calculate the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase
Release)
This protocol quantifies mast cell degranulation by measuring the release of the granular

enzyme β-hexosaminidase.
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Cell Culture: Human mast cell line LAD2 is cultured in appropriate media.

Cell Stimulation: Cells are washed and resuspended in a buffer (e.g., Tyrode's buffer). They

are then stimulated with a range of concentrations of Substance P or SP(1-9) for 30 minutes

at 37°C.

Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant

containing the released β-hexosaminidase is collected.

Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-

nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the

absorbance of the product is measured at 405 nm.

Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of

the total cellular content, which is determined by lysing the cells with a detergent like Triton

X-100. Concentration-response curves are then plotted to determine EC50 values.

cAMP Measurement Assay
This protocol measures changes in intracellular cyclic AMP (cAMP) levels using a

bioluminescent reporter system.

Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the target

receptor (e.g., NK1R) and a GloSensor-22F cAMP plasmid, which expresses a genetically

encoded cAMP biosensor.

Cell Stimulation: Transfected cells are seeded in a 96-well plate and incubated with a

GloSensor cAMP reagent. After establishing a baseline luminescence, cells are stimulated

with different concentrations of the test compounds (e.g., Substance P).

Luminescence Measurement: Changes in intracellular cAMP levels are detected as changes

in luminescence using a plate reader.

Data Analysis: The luminescence signal is used to generate concentration-response curves

and calculate EC50 values.

Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
The following diagrams illustrate the known signaling pathways for Substance P and its

metabolite SP(1-9).
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Substance P Signaling via NK1R.
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Substance P (1-9) Signaling via MRGPRX2.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b549627?utm_src=pdf-body-img
https://www.benchchem.com/product/b549627?utm_src=pdf-body-img
https://www.benchchem.com/product/b549627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines a typical experimental workflow for characterizing the activity of

Substance P and its metabolites.
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Experimental Workflow for SP and SP(1-9) Activity.

Discussion
The data presented clearly demonstrate that Substance P (1-9) is not merely an inactive

degradation product but a biologically active metabolite with a distinct pharmacological profile.

Its negligible activity at the NK1R, the primary receptor for Substance P, coupled with its

retained, albeit lower, potency at the MRGPRX2, suggests a functional switch in its biological

role following metabolism.

The activation of MRGPRX2 on mast cells by SP(1-9) leads to calcium mobilization,

degranulation, and cytokine release, all of which are key events in neurogenic inflammation.

This suggests that while the initial, potent inflammatory effects of Substance P are mediated

through NK1R, the sustained or modified inflammatory response may be influenced by the

activity of its metabolites like SP(1-9) on mast cells.
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The differential signaling pathways activated by SP and SP(1-9) further underscore their

distinct roles. Substance P, through NK1R, can activate both Gαq and Gαs pathways, leading

to increases in both intracellular calcium and cAMP. In contrast, SP(1-9) acting on MRGPRX2

primarily signals through Gαi and Gαq, leading to calcium influx and PI3K/AKT activation, but

not necessarily a significant cAMP response.

Conclusion
Substance P (1-9) is a major metabolite of Substance P with a significantly different biological

activity profile from its parent peptide. Its selective activity at the MRGPRX2 receptor on mast

cells highlights a novel mechanism by which the bioactivity of Substance P is regulated and

diversified following its release. For researchers and drug development professionals,

understanding the distinct roles of SP and its metabolites is crucial for the design of more

specific and effective therapeutic agents targeting the tachykinin system. Future research

should continue to explore the in vivo relevance of the SP/SP(1-9)-MRGPRX2 axis in various

physiological and pathological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.physiology.org [journals.physiology.org]

2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the
rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN
BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Substance P (1-9): A Major Metabolite with Distinct
Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549627#substance-p-1-9-as-a-major-metabolite-of-
substance-p]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b549627?utm_src=pdf-body
https://www.benchchem.com/product/b549627?utm_src=pdf-custom-synthesis
https://journals.physiology.org/doi/full/10.1152/ajpcell.00103.2024?doi=10.1152/ajpcell.00103.2024
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1945052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1945052/
https://www.researchgate.net/figure/Schematic-diagram-of-substance-P-mediated-signaling-and-ion-channels-in-the-peripheral_fig4_375481935
https://www.benchchem.com/product/b549627#substance-p-1-9-as-a-major-metabolite-of-substance-p
https://www.benchchem.com/product/b549627#substance-p-1-9-as-a-major-metabolite-of-substance-p
https://www.benchchem.com/product/b549627#substance-p-1-9-as-a-major-metabolite-of-substance-p
https://www.benchchem.com/product/b549627#substance-p-1-9-as-a-major-metabolite-of-substance-p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549627?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

